
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane is a fluorinated organic compound characterized by the presence of an aminomethyl group attached to a heptafluoropropane backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane typically involves the reaction of heptafluoropropane with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonia in the presence of a catalyst to introduce the aminomethyl group onto the fluorinated backbone. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of high-pressure reactors can also enhance the efficiency of the aminomethylation process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted fluorinated compounds.
Scientific Research Applications
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals and bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the compound may interact with cellular membranes or proteins, influencing their function and activity. The fluorinated backbone enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Similar in structure but lacks the fluorinated backbone, resulting in different chemical properties and applications.
2-(Aminomethyl)pyridine: Contains an aminomethyl group but has a pyridine ring instead of a fluorinated backbone.
Uniqueness
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane is unique due to its high thermal stability, resistance to oxidation, and the presence of multiple fluorine atoms, which impart distinct chemical properties. These characteristics make it particularly valuable in applications requiring robust and stable compounds.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F7N/c5-2(1-12,3(6,7)8)4(9,10)11/h1,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAHZJQESWMXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896294 |
Source


|
| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182243-54-5 |
Source


|
| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
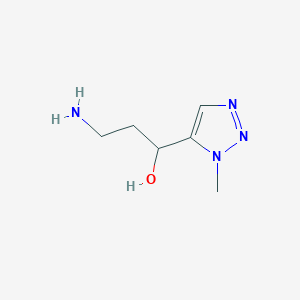
![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
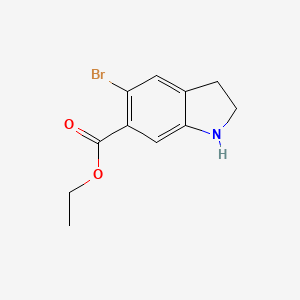
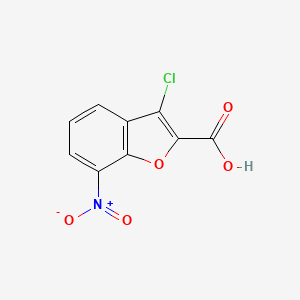

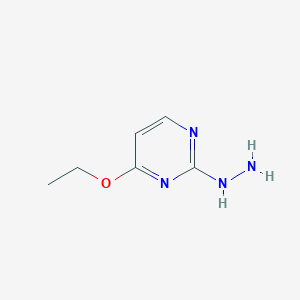
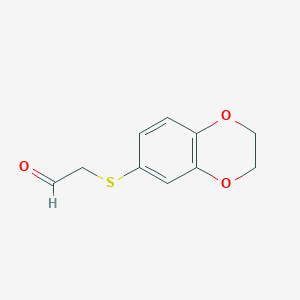
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol](/img/structure/B13216713.png)
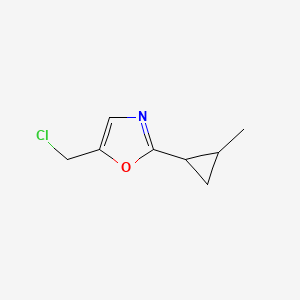
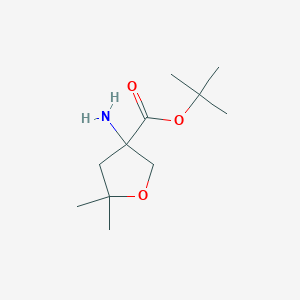

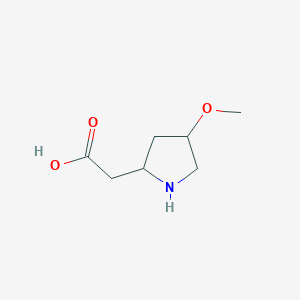
![2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13216740.png)

